molecular formula C4H12ClNO B1530806 (R)-2-Methoxypropan-1-amine hydrochloride CAS No. 907545-98-6

(R)-2-Methoxypropan-1-amine hydrochloride

Cat. No. B1530806
M. Wt: 125.6 g/mol
InChI Key: HDXPVDSGCDOOFU-PGMHMLKASA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (e.g., color, state of matter) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

1. Synthesis of Fluorescent Biocompatible Polymers

Facile derivatization of rhodamine 6G using secondary amines, including compounds similar to "(R)-2-Methoxypropan-1-amine hydrochloride", allows the creation of fluorescent initiators for atom transfer radical polymerization (ATRP). These compounds maintain fluorescence at physiological pH, making them suitable for biomedical applications, including the synthesis of fluorescently labeled biocompatible polymers for medical studies (Madsen et al., 2011).

2. Photochemistry and Polymerization

The compound 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, related to "(R)-2-Methoxypropan-1-amine hydrochloride", exhibits high performance as a photoinitiator under LED exposure. This demonstrates its potential in initiating free radical photopolymerization of (meth)acrylates, highlighting a novel technology for polymer chemistry (Jing Zhang et al., 2014).

3. Development of Optical Active Intermediates

The synthesis of optical active intermediates, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, from (R)-2-Methoxypropan-1-amine hydrochloride, plays a crucial role in the production of (R,R)-formoterol, a bronchodilator. This showcases the importance of such compounds in developing pharmaceutical intermediates (Wei Fan et al., 2008).

4. Enzymatic Kinetic Resolution

(R)-2-Methoxypropan-1-amine hydrochloride and related compounds are subjects in enzymatic kinetic resolutions to yield optically active amines. This application is vital in synthesizing chiral compounds, demonstrating the compound's role in stereochemistry and pharmaceutical synthesis (C. Fuchs et al., 2014).

5. Fluorescence Sensing and Environmental Monitoring

The development of fluorescent sensors using compounds like rhodamine B semicarbazide for the detection of Cu2+ ions in aqueous solutions and living cells is another area of application. This highlights the compound's utility in environmental monitoring and biological studies (M. Saleem & K. Lee, 2014).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.


properties

IUPAC Name

(2R)-2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPVDSGCDOOFU-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methoxypropan-1-amine hydrochloride

CAS RN

907545-98-6
Record name (2R)-2-methoxypropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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